molecular formula C10H16O3 B1229043 3-Isopropenyl-6-oxoheptanoic acid CAS No. 4436-82-2

3-Isopropenyl-6-oxoheptanoic acid

Cat. No. B1229043
CAS RN: 4436-82-2
M. Wt: 184.23 g/mol
InChI Key: NJOIWWRMLFSDTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-isopropenyl-6-oxoheptanoic acid is a 6-oxo monocarboxylic acid that is heptanoic acid bearing isopropenyl and oxo substituents at positions 3 and 6 respectively. It derives from a heptanoic acid. It is a conjugate acid of a 3-isopropenyl-6-oxoheptanoate.

Scientific Research Applications

Atmospheric Chemistry

3-Isopropenyl-6-oxoheptanoic acid (LA) has been studied for its oxidation kinetics and mechanisms with hydroxyl radicals and ozone in the aqueous phase. This research is significant for understanding LA's behavior in atmospheric conditions, particularly in fogs and clouds. The study demonstrated that under acidic conditions, LA's aqueous-phase oxidation by hydroxyl radicals is dominant over the reaction with ozone. The oxidation produces keto-limononic acid and other low-volatility products, contributing to our understanding of atmospheric chemistry processes (Witkowski, Jurdana, & Gierczak, 2018).

Organic Chemistry and Synthesis

  • LA is a product in the oxidation of 2-methylcyclohexanone by dioxygen, catalyzed by vanadium-containing heteropolyanions. This reaction is a crucial step in organic synthesis, leading to the formation of 6-oxoheptanoic acid, and has implications for solvent effects in these processes (Atlamsani, Brégeault, & Ziyad, 1993).
  • LA and similar oxocarboxylic acids have been characterized by mass spectrometry, aiding in the understanding of their molecular structures and fragmentation mechanisms. These insights are vital for developing analytical methods in organic chemistry (Kanawati et al., 2007).

Biocatalysis and Enzymatic Reactions

  • The enzyme Baeyer-Villiger mono-oxygenase from Rhodococcus erythropolis DCL14 catalyzes the oxidation of monocyclic monoterpene ketones, converting them into 3-isopropenyl-6-oxoheptanoate and other products. This enzyme showcases broad substrate specificity and is involved in various degradation pathways of monoterpene ketones, illustrating the potential of biocatalysis in organic transformations (van der Werf, 2000).

Environmental and Biodegradation Studies

  • In a study of limonene ozonolysis, this compound was identified as a product. This research contributes to our understanding of the environmental fate and biodegradation pathways of volatile organic compounds, which are significant in air quality and atmospheric chemistry studies (Wells & Ham, 2014).

properties

CAS RN

4436-82-2

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

6-oxo-3-prop-1-en-2-ylheptanoic acid

InChI

InChI=1S/C10H16O3/c1-7(2)9(6-10(12)13)5-4-8(3)11/h9H,1,4-6H2,2-3H3,(H,12,13)

InChI Key

NJOIWWRMLFSDTM-UHFFFAOYSA-N

SMILES

CC(=C)C(CCC(=O)C)CC(=O)O

Canonical SMILES

CC(=C)C(CCC(=O)C)CC(=O)O

density

1.009-1.039 (20°)

physical_description

Colourless clear liquid;  Fatty floral aroma

solubility

Practically insoluble or insoluble in water
Soluble (in ethanol)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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